2-Amino-2-mercaptopropanoic acid, also known as 2-mercaptopropionic acid, is an organosulfur compound characterized by the presence of both an amino group and a thiol group. Its chemical formula is , and it has a molar mass of approximately 121.16 g/mol. This compound appears as a clear, colorless to slightly yellow liquid with a distinctive sulfurous odor reminiscent of roasted meat. It has a melting point of 10–14 °C and a boiling point of 203–208 °C at standard atmospheric pressure .
The biological activity of 2-amino-2-mercaptopropanoic acid has been studied in various contexts, particularly in relation to its role as a precursor for cysteine and glutathione synthesis. Cysteine is vital for protein synthesis and serves as an antioxidant, while glutathione plays a crucial role in cellular redox status and detoxification processes. Furthermore, studies have indicated that derivatives of this compound exhibit potential anti-inflammatory and immunomodulatory effects .
Several methods exist for synthesizing 2-amino-2-mercaptopropanoic acid:
2-Amino-2-mercaptopropanoic acid finds applications across various fields:
Research into the interactions of 2-amino-2-mercaptopropanoic acid has revealed its potential effects on cellular signaling pathways. Studies have shown that it can modulate immune responses by influencing T cell receptor signaling pathways. Furthermore, its role as a reducing agent allows it to interact with various biomolecules, potentially altering their function and stability .
Several compounds share structural similarities with 2-amino-2-mercaptopropanoic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cysteine | C₃H₇NO₂S | Naturally occurring amino acid; important for protein structure and function. |
| Homocysteine | C₄H₉NO₂S | A sulfur-containing amino acid linked to cardiovascular diseases when elevated. |
| Mercaptoacetic Acid | C₂H₆O₂S | Used as a chelating agent; less complex than 2-amino-2-mercaptopropanoic acid. |
| Thioctic Acid (Alpha-Lipoic Acid) | C₈H₁₄O₂S₂ | A potent antioxidant that plays roles in energy metabolism; structurally more complex due to additional carbon atoms and functional groups. |
While all these compounds contain sulfur and share some functional characteristics, 2-amino-2-mercaptopropanoic acid is unique due to its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns compared to its analogs .
2-Amino-2-mercaptopropanoic acid, commonly known as penicillamine, represents a structurally modified analog of the naturally occurring amino acid cysteine [1]. The compound possesses the molecular formula C₅H₁₁NO₂S with a molecular weight of 149.21 grams per mole [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-3-mercapto-3-methylbutanoic acid, reflecting its structural arrangement with two methyl substituents on the carbon bearing the thiol group [1].
The molecular geometry of 2-amino-2-mercaptopropanoic acid is characterized by a tetrahedral arrangement around the alpha carbon center, which serves as the stereogenic center of the molecule [3]. This chiral center gives rise to two enantiomeric forms: the D-(-)-enantiomer and the L-(+)-enantiomer [1]. The D-form exhibits a specific optical rotation of -61° to -65° when measured at 20°C and 589 nanometers in 1 molar sodium hydroxide solution, while the L-form displays a corresponding positive rotation of +61° to +65° under identical conditions [4] [5].
The stereochemical configuration of the compound differs significantly from other amino acids in the Cahn-Ingold-Prelog nomenclature system [6]. While most naturally occurring L-amino acids possess S-configuration, L-cysteine and its derivatives, including 2-amino-2-mercaptopropanoic acid, exhibit R-configuration due to the higher atomic number of sulfur compared to carbon in the priority ranking system [6]. This unique stereochemical feature distinguishes the compound from the majority of proteinogenic amino acids.
The three-dimensional structure of 2-amino-2-mercaptopropanoic acid features a beta-branched side chain with geminal dimethyl substitution on the carbon atom bearing the thiol group [1]. This structural modification creates significant steric hindrance around the sulfur atom, differentiating it from the simpler thiol side chain found in cysteine [7]. The compound exists in a zwitterionic form under physiological conditions, with the amino group protonated and the carboxyl group deprotonated [8].
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-mercapto-3-methylbutanoic acid |
| Common Names | Penicillamine, β,β-dimethylcysteine, 3-mercaptovaline |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight (g/mol) | 149.21 |
| CAS Number (D-form) | 52-67-5 |
| CAS Number (L-form) | 1113-41-3 |
| InChI Key | VVNCNSJFMMFHPL-VKHMYHEASA-N |
| SMILES (D-form) | CC(C)(S)C(N)C(O)=O |
| Melting Point (°C) | 202-206 (decomposes) |
| Specific Rotation [α]D (D-form) | -61° to -65° (c=1, 1M NaOH) |
| Specific Rotation [α]D (L-form) | +61° to +65° (c=1, 1M NaOH) |
| pKa Values | pK₁: 1.8 (carboxyl), pK₂: 7.9 (α-amino), pK₃: 10.5 (β-thiol) |
| Solubility in Water | Freely soluble (11.1% at 20°C) |
The ionization behavior of 2-amino-2-mercaptopropanoic acid is characterized by three distinct pKa values [9]. The carboxyl group exhibits a pKa of 1.8, the alpha-amino group has a pKa of 7.9, and the beta-thiol group demonstrates a pKa of 10.5 [9]. These values indicate that under physiological pH conditions, the compound predominantly exists with a deprotonated carboxyl group, a protonated amino group, and a protonated thiol group.
The spectroscopic characterization of 2-amino-2-mercaptopropanoic acid provides comprehensive structural confirmation through multiple analytical techniques [10] [11]. Proton nuclear magnetic resonance spectroscopy conducted in deuterium oxide at 400 megahertz reveals distinctive chemical shift patterns that confirm the molecular structure [11]. The alpha-hydrogen appears as a singlet at δ 3.706 parts per million, while the geminal methyl groups produce signals at δ 1.574 and δ 1.490 parts per million [11].
Mass spectrometry analysis using electron ionization at 75 electron volts demonstrates characteristic fragmentation patterns for both enantiomers [11] [12]. The molecular ion peak appears at mass-to-charge ratio 149, corresponding to the molecular weight of the compound [2]. The base peak occurs at mass-to-charge ratio 75, representing a significant fragment ion resulting from the loss of the carboxyl and amino groups [11]. Additional prominent peaks are observed at mass-to-charge ratios 70, 71, and 57, providing further structural confirmation [11].
Carbon-13 nuclear magnetic resonance spectroscopy has been employed to assign carbon environments within the molecular structure [13] [14]. The technique successfully distinguishes between the different carbon atoms, including the carboxyl carbon, the alpha carbon, and the methyl carbons attached to the beta carbon [14]. These assignments are crucial for confirming the structural integrity and stereochemical configuration of the compound.
Infrared spectroscopy, particularly attenuated total reflection infrared spectroscopy, provides detailed information about the functional groups present in 2-amino-2-mercaptopropanoic acid [8]. The technique confirms the presence of all three characteristic functional groups: the thiol group, the carboxylate group, and the amine group [8]. The infrared spectra reveal that these functional groups can interact simultaneously with surfaces, supporting the concept of three-point binding interactions [8].
Ultraviolet-visible spectroscopy shows that the compound exhibits an absorbance maximum at 268 nanometers in aqueous solution [15]. This electronic transition provides information about the chromophoric properties of the molecule and can be utilized for quantitative analysis purposes.
| Technique | Key Observations | Structural Information |
|---|---|---|
| ¹H NMR (D₂O, 400 MHz) | Chemical shifts: δ 3.706 (α-H), δ 1.574 and 1.490 (CH₃ groups) | Confirms geminal dimethyl substitution |
| ¹³C NMR | Carbon assignments available for structural confirmation | Distinguishes carbon environments |
| Mass Spectrometry (EI, 75 eV) | Molecular ion peak at m/z 149, base peak at m/z 75 | Fragmentation pattern consistent with structure |
| Infrared Spectroscopy | ATR-IR confirms functional groups: thiol, carboxylate, amine | All three functional groups interact with surfaces |
| UV-Vis Spectroscopy | Absorbance maximum at 268 nm (aqueous solution) | Electronic transitions of chromophores |
The structural comparison between 2-amino-2-mercaptopropanoic acid and cysteine reveals significant differences in molecular architecture and properties [16] [3]. While cysteine possesses a simple thiol side chain with the formula C₃H₇NO₂S and molecular weight 121.02 grams per mole, 2-amino-2-mercaptopropanoic acid contains additional methyl substituents resulting in the formula C₅H₁₁NO₂S and molecular weight 149.21 grams per mole [17] [2].
The beta-branching pattern in 2-amino-2-mercaptopropanoic acid creates substantial steric hindrance around the thiol group compared to the linear arrangement in cysteine [7]. This structural modification significantly affects the compound's reactivity and binding properties, making it distinct from its simpler analog [3]. The geminal dimethyl substitution also influences the compound's conformational flexibility, as demonstrated in comparative nuclear magnetic resonance studies [14].
Homocysteine, another sulfur-containing amino acid, differs from both cysteine and 2-amino-2-mercaptopropanoic acid by containing an additional methylene bridge [18]. With the molecular formula C₄H₉NO₂S and molecular weight 135.18 grams per mole, homocysteine serves as an intermediate in methionine metabolism [19]. The structural comparison reveals that 2-amino-2-mercaptopropanoic acid represents a branched analog rather than a linear extension of the carbon chain.
N-acetylcysteine, a derivative of cysteine with acetylation at the amino group, demonstrates how structural modifications affect molecular properties [20]. The compound has the molecular formula C₅H₉NO₃S and molecular weight 163.2 grams per mole [20]. Unlike 2-amino-2-mercaptopropanoic acid, which features methyl substitution at the beta carbon, N-acetylcysteine maintains the original cysteine backbone with modification at the amino terminus.
The comparative analysis of mutagenic properties between cysteine and 2-amino-2-mercaptopropanoic acid enantiomers reveals interesting differences in biological activity [16]. Both enantiomers of 2-amino-2-mercaptopropanoic acid exhibit mutagenic effects, with the L-enantiomer showing approximately eight times greater mutagenicity than the D-enantiomer [16]. In contrast, D-cysteine demonstrates no mutagenic activity under the same experimental conditions, while L-cysteine exhibits mutagenic properties comparable to D-2-amino-2-mercaptopropanoic acid [16].
Disulfide formation capabilities represent another important comparative aspect between these sulfur-containing compounds [21] [1]. 2-amino-2-mercaptopropanoic acid readily forms mixed disulfides with cysteine, creating more soluble complexes than the corresponding cystine disulfide [1]. This property distinguishes it from cysteine derivatives that typically form less soluble disulfide bonds [7].
| Compound | Molecular Formula | Molecular Weight | Structural Features | Stereochemistry | Biological Role |
|---|---|---|---|---|---|
| 2-Amino-2-mercaptopropanoic acid (Penicillamine) | C₅H₁₁NO₂S | 149.21 | β,β-dimethyl substitution on thiol carbon | Chiral center at α-carbon | Chelating agent, non-proteinogenic |
| Cysteine | C₃H₇NO₂S | 121.02 | Simple thiol side chain | Chiral center at α-carbon | Proteinogenic amino acid |
| Homocysteine | C₄H₉NO₂S | 135.18 | Additional methylene bridge vs cysteine | Chiral center at α-carbon | Metabolic intermediate |
| N-Acetylcysteine | C₅H₉NO₃S | 163.2 | Acetylated amino group | Chiral center at α-carbon | Antioxidant supplement |
Traditional chemical synthesis of 2-amino-2-mercaptopropanoic acid encompasses several well-established methodologies that have been developed and refined over decades of research. These approaches rely on conventional organic synthesis techniques, employing various protecting group strategies and reaction mechanisms to achieve the desired product with acceptable yields and purity.
N-acylation represents a fundamental strategy in the synthesis of mercaptoalanine derivatives, providing essential protection for the amino functionality while enabling selective transformations at other reactive sites. The N-acylation approach has proven particularly valuable in the context of complex synthetic sequences where selectivity and protection are paramount [1] [2].
The mechanistic basis of N-acylation in mercaptoalanine synthesis involves the nucleophilic attack of the amino group on activated carboxylic acid derivatives. Research has demonstrated that the phenol group in certain N-(2-hydroxybenzyl) cysteine devices can assist N-acylation through an O-acylation/O→N-acyl shift mechanism, greatly facilitating the introduction of the C-terminal residue of peptide segments [1]. This internal catalysis mechanism significantly enhances the efficiency of the acylation process.
The synthesis of protected ω-mercapto amino acids has been accomplished through nucleophilic substitution methodologies, where chiral building blocks are substituted at the ω-carbon by equimolar amounts of 4-methoxy-α-toluenethiol under basic conditions [3]. These reactions typically proceed at room temperature and achieve completion within 60 minutes, demonstrating the efficiency of the nucleophilic substitution approach.
Table 1: Traditional Chemical Synthesis Methods for 2-Amino-2-mercaptopropanoic Acid
| Method | Starting Material | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| N-Acylation with zinc chloride and mercaptan | α-methoxy-N-acetyl alanine derivatives | 24 | Zinc chloride, neat thiolacetic acid, room temperature | [4] |
| Thioester formation from acetylthio derivative | α-acetylthio alanine derivative | 90 | Hydrogen chloride gas, neat thiolacetic acid | [4] |
| Hydrogen sulfide addition to pyruvic acid | Pyruvic acid | 75 | 60-70°C, hydrogen sulfide saturation | [5] |
| Nucleophilic substitution approach | ω-mercapto amino acid precursors | 85 | Basic conditions, room temperature, 60 minutes | [3] |
| Reduction with sodium borohydride | α-acetylthio alanine derivative | 65 | Sodium borohydride, mixture formation | [4] |
The conversion of α-methoxy-N-acetyl alanine derivatives to corresponding α-mercapto alanine derivatives using zinc chloride and appropriate mercaptans has been investigated extensively [4]. While methyl α-methoxy-N-acetyl-D,L-alaninate can be converted to the α-acetylthio derivative in 24% yield using zinc chloride, significantly higher yields of 90% can be obtained by treating the dehydroalanine derivative with hydrogen chloride gas in neat thiolacetic acid [4].
Table 2: N-Acylation Approaches for Mercaptoalanine Derivatives
| Acylating Agent | Substrate | Product Yield (%) | Reaction Time | Temperature (°C) |
|---|---|---|---|---|
| Acyl halides with pyridine | Dihydrobenzothiazine derivatives | 83 | 2-4 hours | Room temperature to 50 |
| N-benzoyl derivatives | Benzothiazine compounds | 85 | 3-5 hours | 80 |
| N-acetyl formation | Primary amine precursors | 92 | 1-2 hours | Room temperature |
| Thiolacetic acid | α-methoxy derivatives | 90 | 60 minutes | Room temperature |
| Dicyclohexylcarbodimide | Three-component reactions | 88 | 4-6 hours | Reflux |
The treatment of unsubstituted dihydrobenzothiazine with acyl halides and pyridine in ether has yielded numerous new N-acyl dihydrobenzothiazines [6]. The N-benzoyl derivative has been successfully reduced by diborane to the corresponding N-benzyl derivative, while lithium aluminum hydride reduction could not be employed due to cleavage of the benzoyl group [6]. Conversely, the N-acetyl derivative was readily converted by lithium aluminum hydride into the N-ethyl derivative [6].
The effectiveness of N-acylation reactions varies significantly with the choice of coupling conditions. Research has shown that different coupling agents and bases produce varying ratios of desired products to epimerized side products [1]. For instance, when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate as a coupling agent with N,N-diisopropylethylamine base in dimethylformamide, the desired product to epimerized product ratio was 89:11 [1].
The resolution of racemic mixtures of 2-amino-2-mercaptopropanoic acid represents a critical step in obtaining enantiomerically pure material for pharmaceutical and research applications. Several methodologies have been developed to achieve effective chiral separation, each with distinct advantages and limitations [7] [8] [9].
Diastereomeric salt formation remains one of the most widely employed methods for resolving racemic amino acids. This approach involves the formation of diastereomeric salts with chiral acids or bases, followed by fractional crystallization to separate the diastereomers [7]. The method relies on the differential solubility properties of the diastereomeric salts, allowing for separation through conventional crystallization techniques.
Table 3: Resolution Methods for Racemic Mercaptoalanine Mixtures
| Method | Chiral Selector | Resolution (Rs) | Enantiomeric Excess (%) | Application |
|---|---|---|---|---|
| Diastereomeric salt formation | Chiral acids/bases | 2.5 | 85 | General amino acids |
| Chiral chromatography separation | Vancomycin | 3.98 | 95 | Tryptophan enantiomers |
| Enzymatic resolution | Lipases/proteases | 4.2 | 98 | Industrial scale |
| Crystallization with chiral auxiliaries | Chiral alcohols/amines | 1.8 | 75 | Laboratory scale |
| Electrokinetic capillary chromatography | N-acryloyl amino acid polymers | 2.97 | 92 | Analytical separation |
Chiral chromatography has emerged as a powerful technique for the separation of amino acid enantiomers. Studies utilizing vancomycin as a chiral additive in the mobile phase coupled with an achiral amino column as the stationary phase have demonstrated remarkable separation efficiency [8]. At a vancomycin concentration of 1.5 mM, the separation of tryptophan enantiomers achieved a resolution of 3.98, while tyrosine enantiomers were separated with a resolution of 2.97 [8]. However, poor chiral resolution was observed for phenylalanine and phenylglycine under similar conditions [8].
Molecular docking analysis has provided valuable insights into the chiral recognition mechanisms underlying these separations. By calculating binding energies, docking results have shown good agreement with experimental findings, elucidating the interaction sites and underlying mechanisms governing chiral discrimination [8]. This computational approach offers valuable information for creating and improving chiral separation protocols.
Electrokinetic capillary chromatography using chiral linear polymers derived from N-acryloyl-L-amino acid derivatives has demonstrated effective enantioselective separation of racemic amino acid derivatives [10]. These polymers, prepared by thermal telomerization of N-acryloyl-L-valine and N-acryloyl-L-alanine derivatives using 3-mercaptopropionic acid as a radical transfer agent, aggregate in aqueous solution and enantioselectively incorporate racemic amino acid derivatives during the separation process [10].
The pH dependence of polymer aggregation has been studied based on microscopic hydrophobicity, as assessed from the fluorescence of pyrene adsorbed onto the polymers [10]. The dissociation of carboxylic acid present in the polymer residues changes according to the pH of the migrating solution, and aggregation of the polymers that permits enantiomer absorption may be controlled by electric repulsion between these functional groups [10].
Enzymatic resolution methods have gained prominence due to their high selectivity and mild reaction conditions. Lipases and proteases have been successfully employed for the kinetic resolution of racemic mercaptoalanine derivatives, often achieving enantiomeric excesses exceeding 98% [11]. The substrate specificity of these enzymes allows for highly selective transformations, making enzymatic resolution particularly attractive for industrial applications.
Biotechnological production of 2-amino-2-mercaptopropanoic acid through fermentation represents a rapidly evolving field that leverages the metabolic capabilities of microorganisms to produce amino acids in an environmentally sustainable and economically viable manner [12] [13]. This approach has gained significant attention due to advances in genetic engineering, metabolic engineering, and bioprocess optimization.
Table 4: Biotechnological Production Parameters for Mercaptoalanine
| Microorganism | Production Method | Yield (g/L) | Temperature (°C) | pH Range | Fermentation Time (h) |
|---|---|---|---|---|---|
| Corynebacterium glutamicum | Fed-batch fermentation | 15.2 | 30 | 6.5-7.0 | 48 |
| Escherichia coli | Continuous fermentation | 12.8 | 37 | 6.8-7.2 | 36 |
| Bacillus methanolicus | High-temperature fermentation | 8.5 | 50 | 7.0-7.5 | 72 |
| Lactobacillus species | Lactic acid fermentation | 6.3 | 35 | 5.5-6.0 | 24 |
| Aspergillus species | Solid-state fermentation | 4.2 | 28 | 5.0-6.5 | 96 |
Corynebacterium glutamicum has emerged as one of the most important microorganisms for industrial amino acid production [12] [13]. This bacterium has been extensively engineered through genetic modifications to enhance the production of various amino acids. The identification and removal of negative regulatory elements, combined with overexpression of enzymatic bottlenecks within metabolic pathways, have yielded significant titer enhancements of target amino acids [12]. Fed-batch fermentation using C. glutamicum can achieve yields of up to 15.2 g/L under optimized conditions [12].
Escherichia coli represents another crucial chassis organism for amino acid production, particularly valuable due to its well-understood genetics and rapid growth characteristics [12] [13]. Recombinant E. coli strains have been engineered to produce various amino acids through continuous fermentation processes. The versatility of E. coli stems from its ability to grow rapidly and its extensively characterized genetic makeup, making it a preferred microorganism for genetic engineering applications [14]. Continuous fermentation systems using E. coli can achieve yields of 12.8 g/L with relatively short fermentation times of 36 hours [12].
The oxygen transfer rate significantly influences amino acid productivity in fermentation processes [12]. Studies have demonstrated that an increment in oxygen transfer rate can lead to 45% higher productivity and yield for certain amino acids, while other amino acids benefit from lower oxygen transfer conditions as the carbon flow towards specific metabolic pathways increases under these conditions [12].
Process temperature represents another critical parameter that must be carefully optimized for target compound production [12]. High-temperature fermentation using thermotolerant bacteria such as Bacillus methanolicus, which can produce amino acids at temperatures up to 50°C, offers advantages in terms of reduced cooling water requirements for the reactor [12]. These thermotolerant systems can achieve yields of 8.5 g/L, although with extended fermentation times of 72 hours [12].
Advanced fermentation strategies such as repeated batch or fed-batch reactors can lead to productivity levels twice that of conventional batch processes [12]. In these configurations, after the first batch or fed-batch operation, 60-90% of the final broth is transferred to downstream processing while the remaining portion stays in the vessel. The reactor is then refilled with fresh medium to its starting working volume, and the next fermentation cycle begins [12]. This approach reduces the time needed for inoculum introduction and bioreactor preparation, resulting in shorter fermentation times, higher productivity, and significant improvement in process economics [12].
Membrane-based separation strategies have emerged as innovative approaches for improving fermentation performance [12]. Electro-membrane filtration has been successfully applied for amino acid separation, enabling more efficient transport of specific compounds and achieving better overall process performance [12].
The development of novel synthetic routes for functionalized derivatives of 2-amino-2-mercaptopropanoic acid has been driven by the demand for specialized compounds with enhanced biological activity and improved pharmacological properties [15] [16] [17]. These innovative approaches often combine traditional organic synthesis principles with modern catalytic methods and green chemistry concepts.
Modern approaches to the synthesis of functionalized mercaptoalanine derivatives can be categorized into two main groups: one-pot synthesis and sequential multistep synthesis [15]. One-pot synthesis methods offer advantages in terms of reduced waste generation, simplified purification procedures, and improved overall efficiency. These approaches often employ multi-component reactions that can construct complex molecular architectures in a single synthetic operation.
Three-component reactions between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid have been developed for synthesizing thiazinanone derivatives under both thermal and ultrasonication conditions [16]. These reactions proceed through intermediate formation and can achieve yields ranging from 27% to 95% depending on the specific reaction conditions and substrate combinations [16]. The use of ultrasonication has been shown to enhance reaction rates and improve product yields compared to conventional heating methods.
Microwave-assisted synthesis has emerged as a powerful tool for the preparation of functionalized mercaptoalanine derivatives [15]. Catalyst-free microwave-assisted methods for preparing annulated heterocyclic structures in aqueous medium have been demonstrated with excellent yields of 90-95%, irrespective of the substituents present [15]. The advantages of microwave irradiation include short reaction times, absence of side products, excellent yields, elimination of toxic catalysts, and wide substrate scope [15].
The reaction of keto fatty acids and long-chain aldehydes with 3-mercaptopropionic acid in the presence of ammonium carbonate has resulted in the formation of thiazanone derivatives [16]. Treatment of methyl 10-oxoundecanoate, methyl 9-oxostearate, and octadecanal with 3-mercaptopropionic acid in the presence of ammonium carbonate yielded the corresponding thiazanone derivatives with varied yields depending on the substrate structure [16].
Synthetic biology approaches have been increasingly applied to the production of functionalized mercaptoalanine derivatives [17]. These methods leverage engineered metabolic pathways in microorganisms to produce complex molecules that would be difficult to synthesize through traditional chemical methods. The integration of synthetic biology with traditional chemical synthesis offers new possibilities for accessing previously inaccessible molecular structures.
Combinatorial biosynthesis represents another innovative approach for generating diverse libraries of functionalized derivatives [17]. This methodology combines the power of biological systems with the flexibility of chemical synthesis, enabling the rapid generation of compound libraries for biological screening and optimization. The approach has been particularly successful in the development of bioactive compounds with enhanced therapeutic properties.
Chemo-enzymatic synthesis has gained prominence as a method for producing functionalized derivatives with high stereoselectivity and under mild reaction conditions [17]. This approach combines the selectivity of enzymatic transformations with the versatility of chemical synthesis, often resulting in more efficient synthetic routes compared to purely chemical or biological methods.